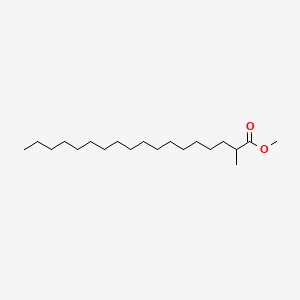

Methyl 2-methylstearate

Description

Structure

2D Structure

Properties

CAS No. |

2490-22-4 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 2-methyloctadecanoate |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h19H,4-18H2,1-3H3 |

InChI Key |

OVWHQBWRKHEQPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Biorelevant Transformations of Methyl 2 Methylstearate

Synthetic Pathways for Fatty Acid Methyl Esters (FAMEs)

The production of FAMEs, including methyl 2-methylstearate, generally follows two main chemical pathways: esterification and transesterification.

Esterification Processes for Methyl Octadecanoate Derivatives

Esterification is a direct reaction between a carboxylic acid and an alcohol to form an ester and water. chemguide.co.uk In the context of this compound, this involves the reaction of 2-methylstearic acid with methanol (B129727). This process is typically catalyzed by an acid. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. chemguide.co.uk

The general reaction can be represented as: RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

For the synthesis of this compound, the specific reaction is: CH₃(CH₂)₁₅CH(CH₃)COOH + CH₃OH ⇌ CH₃(CH₂)₁₅CH(CH₃)COOCH₃ + H₂O

The efficiency of the esterification process is influenced by several factors including the reaction temperature, the molar ratio of the acid to the alcohol, and the type and concentration of the catalyst. nih.govache.org.rs Studies have shown that increasing the molar ratio of alcohol to fatty acid can significantly increase the reaction speed and yield. ache.org.rs For instance, in the esterification of stearic acid, a higher yield was achieved with a higher molar ratio of 1-butanol (B46404) to stearic acid. ache.org.rs

Transesterification Reactions for FAME Production

Transesterification, also known as alcoholysis, is a process where an ester is transformed into another ester by reacting with an alcohol. scholaris.ca For the production of FAMEs from oils and fats (which are triglycerides), this involves the reaction of the triglyceride with an alcohol, typically methanol, to produce FAMEs and glycerol (B35011) as a byproduct. researchgate.netnih.gove3s-conferences.org This is the most common method for producing biodiesel. researchgate.net

This reaction proceeds in a stepwise manner, forming diglycerides and monoglycerides (B3428702) as intermediates. mdpi.com Transesterification can be catalyzed by acids, bases, or enzymes. nih.gov Base-catalyzed transesterification is generally faster than acid-catalyzed reactions under mild conditions. nih.gov However, it is sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation and reduce the catalyst's effectiveness. google.com

Catalytic Approaches in this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound and other FAMEs, influencing reaction rates, yields, and process conditions.

Acid-Catalyzed Synthetic Routes for Methyl Esters

Acid catalysts are effective for both esterification of free fatty acids and transesterification of triglycerides, particularly when feedstocks have high FFA content. nih.govnih.gov Common homogeneous acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). google.comnih.gov

An example of an acid-catalyzed esterification process involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk For instance, a method for preparing FAMEs uses an 8% (w/v) solution of HCl in a methanol/water mixture. nih.gov The reaction can be carried out at 45°C overnight or at 100°C for a shorter duration. nih.gov

| Acid Catalyst | Reactants | Conditions | Outcome | Reference |

| Sulfuric Acid | Stearic Acid, Methanol | Microwave heating (130W, 3 min) | High yield of methyl stearate (B1226849) | google.com |

| Hydrochloric Acid | Lipids, Methanol/Toluene | 45°C, overnight | Preparation of FAMEs for GC analysis | nih.gov |

| Sulfuric Acid | Palm Fatty Acid Distillate, Methanol | 30-70°C, 30-110 min | Optimization of methyl ester production | nih.gov |

This table presents examples of acid-catalyzed synthesis of methyl esters.

Enzyme-Catalyzed (Lipase-Mediated) Transesterification Systems

Enzymatic catalysis, particularly using lipases, offers a "green" alternative for FAME production. nih.gov Lipases (triacylglycerol acyl hydrolases) can catalyze transesterification under mild conditions, reducing energy consumption and the formation of byproducts. nih.govmdpi.com They are also not affected by the presence of free fatty acids in the feedstock, which is a significant advantage over base catalysts. mdpi.com

Lipase-mediated transesterification follows a "ping-pong bi-bi" mechanism. nih.gov The use of immobilized lipases is often preferred to allow for catalyst reuse and to improve stability. nih.gov Various sources of lipases, including microbial ones like Pseudomonas cepacia, have been investigated for their catalytic efficiency in transesterification. acs.orgnih.gov

| Lipase Source | Substrate | Reaction Conditions | Key Finding | Reference |

| Pseudomonas cepacia (immobilized) | Palm Oil, Methanol | 40°C, 200 rpm | Biodiesel yields above 90% | acs.orgnih.gov |

| Various | Triglycerides, Alcohol | Mild temperatures | Green production method, easy product recovery | nih.gov |

This table illustrates the use of lipase-mediated systems for transesterification.

Heterogeneous Catalysis for Optimized Methyl Ester Yields

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion problems. acs.orgnih.gov These catalysts can be either acidic or basic.

Solid acid catalysts, such as zeolites and sulfated metal oxides, have been used for esterification and transesterification. researchgate.net For example, a protonated Ferrierite zeolite catalyst has been shown to be effective in the synthesis of branched-chain fatty acid methyl esters. researchgate.net

Heterogeneous base catalysts, like oxides of alkaline earth metals (e.g., CaO, BaO), are also widely studied. acs.orgnih.gov They are particularly suitable for transesterifying oils with low free fatty acid content. rsc.org For instance, BaO has been identified as an effective catalyst for the reactive extraction and transesterification of castor seed oil, yielding a high percentage of FAME. acs.orgnih.gov

| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |

| Heterogeneous Acid | Zeolite Ferrierite | Isomerization and esterification | Effective for branched-chain FAMEs | researchgate.netuni-oldenburg.de |

| Heterogeneous Base | Barium Oxide (BaO) | Transesterification | High yield, reusable | acs.orgnih.gov |

| Heterogeneous Base | Calcium Oxide (CaO) | Transesterification | Active and stable for biodiesel production | rsc.org |

This table provides an overview of heterogeneous catalysts used in FAME synthesis.

Analogous Biosynthetic Mechanisms for Branched-Chain Fatty Acid Esters

The biosynthesis of branched-chain fatty acids (BCFAs) and their subsequent esterification involves intricate enzymatic pathways that utilize specific precursors and catalytic reactions. While distinct from the synthesis of straight-chain fatty acids, these mechanisms exhibit a fascinating promiscuity of common metabolic enzymes. The formation of this compound, a fatty acid methyl ester with a methyl group at the alpha-carbon (C-2), is illustrative of these alternative lipid biosynthetic routes.

Elucidation of Precursor Utilization in Branched Fatty Acid Biosynthesis

The architecture of a branched-chain fatty acid is determined by the specific primer and extender units used during its synthesis. For α-methyl branched fatty acids like 2-methyloctadecanoic acid (the fatty acid component of this compound), the key precursor is propionyl-CoA. nih.govwikipedia.org This contrasts with the formation of iso- and anteiso-BCFAs, which are typically initiated by primers derived from the catabolism of branched-chain amino acids such as leucine, valine, and isoleucine. nih.gov

The pathway leading to an α-methyl branch involves the strategic incorporation of a three-carbon unit during the chain elongation process, a task carried out by the multi-enzyme complex, fatty acid synthase (FASN). nih.govportlandpress.com However, FASN requires a specific substrate for this: methylmalonyl-CoA. The generation of methylmalonyl-CoA from propionyl-CoA is a critical step, often catalyzed by the enzyme acetyl-CoA carboxylase (ACC). nih.gov ACC, which primarily carboxylates acetyl-CoA to form malonyl-CoA for straight-chain fatty acid synthesis, exhibits substrate promiscuity and can also carboxylate propionyl-CoA to yield methylmalonyl-CoA. nih.gov

Once formed, methylmalonyl-CoA serves as an extender unit. FASN incorporates this molecule instead of the usual malonyl-CoA at one of the elongation steps. This incorporation of the methyl-bearing three-carbon unit is what introduces the methyl group at the C-2 position of the growing acyl chain. nih.govportlandpress.com Subsequent elongation cycles using standard malonyl-CoA units would then complete the remainder of the C18 stearate backbone, resulting in the formation of 2-methyloctadecanoic acid. nih.gov The fatty acid synthase of some organisms, like Streptomyces avermitilis, has been shown to have a remarkably broad substrate specificity, capable of processing a wide range of exogenous branched-chain carboxylic acids into unusual BCFAs. nih.gov

Table 1: Key Molecules in the Biosynthesis of 2-Methyloctadecanoic Acid

| Molecule Type | Name | Role in Biosynthesis |

| Precursor | Propionyl-CoA | The initial three-carbon source for the α-methyl branch. nih.govwikipedia.org |

| Enzyme | Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA. nih.gov |

| Extender Unit | Methylmalonyl-CoA | The donor of the methylated three-carbon unit incorporated by FASN. nih.govportlandpress.com |

| Enzyme Complex | Fatty Acid Synthase (FASN) | Incorporates methylmalonyl-CoA to create the α-methyl branch and elongates the chain. nih.govportlandpress.com |

| Final Product | 2-Methyloctadecanoic acid | The C19 branched-chain fatty acid resulting from the specialized synthesis. nih.gov |

Enzymatic Methylation Processes in Lipid Metabolism Relevant to Branched Esters

Two distinct enzymatic methylation processes are relevant to the formation and biological context of this compound. The first is the series of reactions that create the methyl branch on the carbon chain, while the second is the reaction that esterifies the carboxyl group to form the final methyl ester.

The formation of the α-methyl branch is not a direct methylation of a pre-existing fatty acid. As detailed in the previous section, it is the consequence of incorporating methylmalonyl-CoA during fatty acid elongation. nih.govportlandpress.com This process is distinct from other biological methylation events that modify DNA or proteins for regulatory purposes. nih.govfrontiersin.org

The second, and more direct, enzymatic methylation process is the esterification of the fatty acid's carboxyl group. This reaction is catalyzed by a specific class of enzymes known as methyltransferases. The primary methyl donor for the vast majority of these reactions in cellular metabolism is S-adenosyl-L-methionine (SAMe). elsevier.eselsevier.es SAMe is synthesized from methionine and ATP and serves as the main source of methyl groups for the methylation of lipids, proteins, DNA, and other molecules. elsevier.esresearchgate.net

The specific enzyme responsible for the esterification of fatty acids is fatty-acid O-methyltransferase (EC 2.1.1.15). wikipedia.org This enzyme catalyzes the transfer of a methyl group from a SAMe molecule to the oxygen of the carboxyl group of a fatty acid—in this case, 2-methyloctadecanoic acid. The reaction yields the final product, this compound, and S-adenosyl-L-homocysteine (SAH), the demethylated form of SAMe. elsevier.eswikipedia.org This enzymatic synthesis of fatty acid methyl esters via carboxyl group alkylation is a well-established pathway in biochemistry. wikipedia.org

Table 2: Enzymatic Esterification of 2-Methyloctadecanoic Acid

| Component | Name | Function |

| Substrate | 2-Methyloctadecanoic acid | The branched-chain fatty acid to be esterified. nih.gov |

| Enzyme | Fatty-acid O-methyltransferase | Catalyzes the transfer of the methyl group to the fatty acid. wikipedia.org |

| Methyl Donor | S-adenosyl-L-methionine (SAMe) | Provides the methyl group for the esterification reaction. elsevier.eselsevier.es |

| Product | This compound | The resulting fatty acid methyl ester. |

| Byproduct | S-adenosyl-L-homocysteine (SAH) | The demethylated form of SAMe after the reaction. elsevier.es |

Advanced Analytical and Spectroscopic Characterization of Methyl 2 Methylstearate

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a cornerstone for the analysis of FAMEs, providing information on molecular weight and structural features through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like methyl 2-methylstearate from complex mixtures. nih.gov The chromatographic separation is typically performed on a capillary column, and the retention time of this compound would be compared to that of a known standard for identification. sigmaaldrich.com While straight-chain FAMEs like methyl stearate (B1226849) are common, the analysis of branched-chain esters requires careful interpretation of the mass spectrum. nih.gov

In electron ionization (EI) mode, the mass spectrum of a fatty acid methyl ester is characterized by several key fragment ions. whitman.edu For this compound, the molecular ion (M⁺•) peak would be observed, although it may be weak. The presence of an α-substituent significantly influences fragmentation. whitman.edu A prominent fragment ion results from the cleavage of the bond alpha to the carbonyl group (α-cleavage). In the case of this compound, this would involve the loss of the methoxy (B1213986) group (•OCH₃) to produce an acylium ion.

Another key fragmentation pathway is the McLafferty rearrangement, which is highly diagnostic for carbonyl compounds. libretexts.org The fragmentation pattern also includes a series of cluster ions separated by 14 mass units (representing CH₂ groups), which is characteristic of the long alkyl chain. whitman.edu

Table 1: Predicted Key Fragment Ions in the GC-MS (EI) Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 312 | [M]⁺• | Molecular Ion |

| 281 | [M - •OCH₃]⁺ | α-cleavage, loss of methoxy radical |

| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement |

| 101 | [CH(CH₃)COOCH₃]⁺ | Cleavage at the β-carbon |

Analysis of Field Ionization Mass Spectra and Fragmentation Mechanisms

Field ionization (FI) is a soft ionization technique that typically produces an abundant molecular ion with minimal fragmentation, making it ideal for determining the molecular weight of a compound. uky.eduscripps.edu This is because FI imparts less internal energy to the molecule during the ionization process, which occurs via a quantum tunneling effect in a high electric field. nih.govresearchmap.jp

For methyl stearate, FI mass spectrometry studies have shown that besides the molecular ion, characteristic fragment ions can still be observed due to metastable ion decay. nih.govacs.org These include aliphatic fragment ions such as [CₙH₂ₙ₊₁]⁺ at m/z 29, 43, and 57, and a series of C4 periodic methyl ester fragment ions. nih.govacs.org For this compound, a strong molecular ion peak at m/z 312 would be expected in the FI spectrum. The fragmentation would be less extensive than in EI-MS, but ions resulting from rearrangement reactions in the ion source could still be present. acs.org

Investigation of McLafferty Rearrangement Pathways in Methyl Esters

The McLafferty rearrangement is a characteristic fragmentation process for carbonyl compounds, including methyl esters, that possess a γ-hydrogen atom. libretexts.org The mechanism involves a six-membered ring transition state, leading to the cleavage of the β-carbon-carbon bond and the formation of a neutral alkene and a resonance-stabilized enol radical cation. libretexts.org

For straight-chain methyl esters like methyl stearate, the McLafferty rearrangement results in a characteristic fragment ion at m/z 74. nih.gov This ion corresponds to the radical cation of methyl acetate (B1210297) enol, [CH₂=C(OH)OCH₃]⁺•. However, the presence of a methyl group at the C-2 position in this compound alters the resulting fragment. The γ-hydrogen is transferred from the C-4 position to the carbonyl oxygen, followed by cleavage of the C-2-C-3 bond. This leads to the formation of a neutral alkene (1-hexadecene) and a new radical cation at m/z 88. This shifted ion is highly diagnostic for an α-methyl substituted methyl ester. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by probing the chemical environment of specific nuclei, primarily ¹H and ¹³C.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound provides a distinct signal for each unique carbon atom in the molecule. docbrown.info The chemical shifts are influenced by the local electronic environment. The carbonyl carbon (C-1) is the most deshielded, appearing far downfield. The presence of the methyl group on C-2 significantly affects the chemical shifts of C-2 and the adjacent carbons (C-1, C-3, and the C-2 methyl carbon) compared to its linear isomer, methyl stearate. researchgate.net The numerous methylene (B1212753) carbons in the long alkyl chain typically resonate in a narrow region between 20 and 35 ppm, while the terminal methyl carbon appears furthest upfield. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C-1) | ~176 | Carbonyl carbon, deshielded. |

| -OCH₃ | ~51 | Methoxy carbon, typical for esters. |

| -CH- (C-2) | ~42 | Methine carbon alpha to carbonyl, deshielded. |

| -(CH₂)ₙ- | 22-35 | Methylene carbons of the long alkyl chain. |

| C-2 -CH₃ | ~16 | Methyl group on C-2. |

| Terminal -CH₃ | ~14 | Terminal methyl group of the stearate chain. |

Note: Predicted values are based on data for similar structures and general substituent effects. docbrown.infodocbrown.info

Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl Ester Characterization

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). docbrown.info

For this compound, several key signals would allow for its characterization. A sharp singlet peak corresponds to the three protons of the methoxy group (-OCH₃). aocs.org The single proton at the C-2 position would appear as a multiplet due to coupling with the protons of the C-2 methyl group and the C-3 methylene group. The three protons of the C-2 methyl group would appear as a doublet, coupling only with the C-2 proton. The long chain of methylene groups would produce a large, complex multiplet in the upfield region of the spectrum. aocs.org Finally, the terminal methyl group of the stearate chain would appear as a triplet, coupling with the adjacent methylene group. aocs.org

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling with |

| -OCH₃ | ~3.7 | Singlet (s) | N/A |

| -CH- (C-2) | ~2.5 | Multiplet (m) | C-2 -CH₃, C-3 -CH₂- |

| C-2 -CH₃ | ~1.1 | Doublet (d) | C-2 -CH- |

| -(CH₂)ₙ- | 1.2-1.6 | Multiplet (m) | Adjacent CH₂/CH groups |

| Terminal -CH₃ | ~0.9 | Triplet (t) | Adjacent CH₂ group |

Note: Predicted values are based on data for methyl stearate and other branched esters. aocs.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For esters, IR spectra are distinguished by a set of characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically strong and found in the region of 1800-1600 cm⁻¹. spectroscopyonline.com Additionally, esters exhibit two distinct carbon-oxygen (C-O) stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com This pattern of three intense peaks is a hallmark of the ester functional group. spectroscopyonline.com

For saturated aliphatic esters like this compound, the C=O stretching vibration generally appears between 1755 and 1735 cm⁻¹. spectroscopyonline.com The spectrum of the closely related methyl stearate shows a strong C=O stretch at approximately 1740 cm⁻¹ and C-O stretches around 1170-1180 cm⁻¹. researchgate.netresearchgate.net The absence of a broad absorption band in the 3500-2500 cm⁻¹ range confirms the lack of a hydroxyl (-OH) group, distinguishing the ester from its corresponding carboxylic acid. docbrown.info

Vapor Phase IR Spectral Analysis of Methyl Esters

Vapor phase infrared spectroscopy provides data on molecules in the gaseous state, eliminating intermolecular interactions present in condensed phases. This can lead to sharper, more defined spectral bands. The NIST Mass Spectrometry Data Center provides vapor phase IR data for this compound (Octadecanoic acid, 2-methyl-, methyl ester). nih.gov Analysis of the vapor phase spectra of methyl esters allows for the clear identification of characteristic functional group vibrations. For saturated esters, key absorption bands include the C-H stretching vibrations from the aliphatic chain and methyl groups, the prominent C=O stretching of the ester group, and the C-O stretching vibrations. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for Saturated Methyl Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2975 - 2860 | Strong |

| C=O (Ester) | Stretch | 1755 - 1735 | Very Strong |

| C-O (Ester) | Asymmetric Stretch | ~1240 | Strong |

| C-O (Ester) | Symmetric Stretch | ~1170 | Strong |

This table is a composite based on general data for saturated esters. spectroscopyonline.comresearchgate.netdocbrown.info

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is an indispensable tool for separating and analyzing complex mixtures of FAMEs. The choice of technique depends on the complexity of the sample and the analytical goal, whether it is qualitative identification, quantitative analysis, or preparative separation.

High-Resolution Gas Chromatography (GC) for Fatty Acid Methyl Ester Profiles

High-resolution gas chromatography (GC) is the predominant technique for the detailed analysis of FAME profiles due to its high efficiency and sensitivity. gcms.czperlan.com.pl The conversion of fatty acids to their methyl esters (FAMEs) increases their volatility and thermal stability, making them ideal for GC analysis. gcms.czrestek.com

For complex mixtures, high-resolution capillary columns are essential. nih.govresearchgate.net Highly polar stationary phases, such as those containing biscyanopropyl, are particularly effective for separating FAME isomers, including positional and branched-chain isomers. gcms.czrestek.com Less polar columns, like those with Carbowax-type (polyethylene glycol) phases, are also widely used for general FAME analysis. gcms.cz The structural analysis of FAMEs, such as identifying branch points in compounds like this compound, can be achieved by coupling high-resolution GC with tandem mass spectrometry (MS/MS), where electron ionization can generate fragments that reveal the molecular structure. nih.govresearchgate.net

Table 2: Typical High-Resolution GC Conditions for FAME Analysis

| Parameter | Condition | Source(s) |

| Column | Rt-2560 (100 m, 0.25 mm ID, 0.20 µm df), highly polar biscyanopropylsiloxane | restek.com |

| Oven Temperature | 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min) | restek.com |

| Injector | Split/Splitless at 225°C | restek.com |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Detector | Flame Ionization Detector (FID) at 285°C | restek.com |

High-Performance Liquid Chromatography (HPLC) in FAME Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful alternative and complementary technique to GC for FAME analysis. researchgate.netiaea.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov In this method, separation is achieved on a nonpolar stationary phase, such as an octadecylsilyl (ODS or C18) column, with a polar mobile phase. nih.govresearchgate.net

A typical mobile phase for separating FAMEs is a mixture of acetonitrile (B52724) and water, often used in an isocratic or gradient elution mode. researchgate.netiaea.orgnih.gov Since saturated esters like this compound lack a strong chromophore, UV detection is typically performed at low wavelengths, such as 192 nm or 205 nm, where the ester carbonyl group absorbs. researchgate.netnih.gov HPLC is valuable for both analytical and preparative scale separations and can be used to assess the purity of isolated FAMEs. nih.gov

Table 3: Representative HPLC Conditions for FAME Separation

| Parameter | Condition | Source(s) |

| Column | SUPELCOSIL™ LC-18 (25 cm x 4.6 mm, 5 µm) or Nucleosil C18 | sigmaaldrich.com, researchgate.net |

| Mobile Phase | Acetonitrile / Water (e.g., 85:15 v/v) or pure Acetonitrile | nih.gov, researchgate.net |

| Flow Rate | 1.0 - 4.0 mL/min | researchgate.net, researchgate.net |

| Temperature | 40°C | researchgate.netiaea.org |

| Detector | UV at 205 nm or 192 nm | researchgate.net, nih.gov |

Thin-Layer Chromatography (TLC) for Preparative and Analytical Applications of Methyl Esters

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for both monitoring reactions and for preparative or analytical separations of methyl esters. nih.govnih.govoup.com For analytical purposes, TLC can quickly confirm the conversion of oils to methyl esters in transesterification reactions by showing the appearance of a new spot with a different retention factor (Rf) compared to the starting material. researchgate.net

For preparative applications, the separated bands of compounds on a TLC plate can be scraped off and the compound of interest can be extracted with a suitable solvent. nih.gov Argentation TLC, which uses silica (B1680970) plates impregnated with silver nitrate, is a specialized technique that separates esters based on the number, position, and geometry of their double bonds. nih.gov While this compound is saturated, standard silica gel TLC with a non-polar developing solvent system, such as hexane-diethyl ether, is effective for its separation from more polar or non-polar lipids. researchgate.netacs.org

Theoretical Chemistry and Computational Studies of Methyl 2 Methylstearate

Quantum Chemical Investigations of Molecular Structure and Reactivity

While specific quantum chemical investigations exclusively focused on methyl 2-methylstearate are not extensively available in public literature, the principles and methodologies of computational chemistry provide a robust framework for understanding its molecular structure and reactivity. General studies on fatty acid methyl esters (FAMEs) and branched-chain fatty acids offer valuable insights that can be extrapolated to this specific compound.

Application of Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. For a molecule like this compound, TDDFT can predict its electronic absorption spectra (UV-Vis spectra) and provide insights into the nature of its electronic transitions. Although a specific TDDFT study on this compound is not readily found, research on other FAMEs demonstrates the utility of this approach. These studies typically involve calculating the vertical excitation energies and oscillator strengths, which correspond to the peaks in the absorption spectrum. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO transitions) helps in characterizing the nature of the excited states.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Characterization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, describing chemical bonding and reactivity. For this compound, an NBO analysis would reveal key aspects of its electronic structure:

Hybridization and Bond Strengths: It would determine the hybridization of the atomic orbitals involved in forming the sigma (σ) and pi (π) bonds within the molecule, including the C-C, C-H, C=O, and C-O bonds. The energies associated with these orbitals provide an indication of their stability and strength.

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a quantitative measure of the polarity of different parts of the molecule. This is crucial for understanding intermolecular interactions and the reactivity of specific sites. For instance, the carbonyl carbon of the ester group is expected to have a significant positive charge, making it susceptible to nucleophilic attack.

A study on a related compound, nonadecanoic acid, 18-oxo, methyl ester, utilized NBO analysis to understand its electronic properties, showcasing the applicability of this method to long-chain fatty acid esters. wikipedia.org

Reaction Kinetics and Mechanistic Studies of Ester Transformations

The transformation of esters, such as this compound, primarily involves reactions like hydrolysis and transesterification. The kinetics and mechanisms of these reactions are well-established for general esters and can be applied to understand the behavior of this specific branched-chain ester.

Esterification and transesterification are crucial reactions in the synthesis of FAMEs, including biodiesel production. aocs.orgmasterorganicchemistry.com These reactions can be catalyzed by acids, bases, or enzymes. aocs.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the original alkoxy group (methoxide in this case) yield the final product. masterorganicchemistry.comyoutube.com Each step in this process is reversible. aocs.org

Base-Promoted/Catalyzed Mechanism: In the presence of a strong base, a nucleophile (e.g., hydroxide (B78521) or an alkoxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the departure of the leaving group (methoxide). In base-promoted hydrolysis, a full equivalent of base is consumed as it deprotonates the resulting carboxylic acid, driving the reaction to completion. youtube.com Base-catalyzed transesterification involves the use of a catalytic amount of a strong base. masterorganicchemistry.com

Kinetic studies on the esterification and transesterification of various fatty acids provide data on reaction rates, activation energies, and the influence of reaction conditions such as temperature and catalyst concentration. For instance, a study on the preparation of branched-chain alkyl esters of palmitic acid determined the reaction order, frequency factor, and activation energy for the process. researchgate.net Another study on the transesterification of pomace oil provided detailed kinetic and equilibrium constants for the stepwise reactions. mdpi.com While specific kinetic data for this compound is scarce, the general principles and data from similar long-chain and branched-chain esters offer a good approximation of its reactivity.

Crystallization Behavior and Polymorphism of Fatty Acid Esters

Crystal Morphology and Growth Kinetics in Supersaturated Solutions

The presence of a methyl branch near the ester group in this compound is expected to significantly influence its crystallization behavior compared to its linear isomer, methyl stearate (B1226849). Branching generally disrupts the ordered packing of long alkyl chains, leading to a less compact and more complex crystal structure. nih.gov This disruption can affect both the morphology (shape) of the crystals and the kinetics of their growth.

Studies on branched-chain fatty acid-containing triacylglycerols have shown that branching can promote the initial nucleation rate but hinder subsequent crystal growth. nih.gov This interference with tight packing results in a less rigid and lower-melting-point structure. nih.gov The growth kinetics of fatty acid vesicles have been studied, revealing multi-phase growth processes that may be analogous to the incorporation of molecules into a growing crystal lattice. nih.gov

Nucleation Phenomena and Interfacial Tension in Crystallization Environments

Nucleation is the initial step in crystallization, where molecules in a supersaturated solution begin to aggregate into small, stable clusters that can then grow into larger crystals. The presence of a methyl branch in this compound would likely affect the energy barrier to nucleation. The disruption of linear chain packing could either facilitate or hinder nucleation depending on the specific interactions in the pre-nucleation clusters.

Interfacial tension, the energy at the interface between the crystal and the surrounding solution, is a critical parameter in nucleation theory. It influences the size of the critical nucleus and the rate of nucleation. The value of interfacial tension can be determined from crystallization and dissolution kinetics. researchgate.net Molecular dynamics simulations have been employed to determine the interfacial properties of homologous series of methyl esters, providing insights into surface tension and its dependence on molecular weight. mdpi.com While specific data for this compound is not available, these studies provide a theoretical and experimental framework for understanding the nucleation phenomena in its crystallization. Surfactants can also significantly influence interfacial tension and thus the crystallization process. wikipedia.org

Future Research Trajectories and Methodological Advancements

Innovation in Selective Synthesis of Branched Fatty Acid Methyl Esters

The synthesis of branched-chain fatty acids (BCFAs) and their esters is an area of growing interest due to their unique physical and chemical properties, which differ significantly from their linear counterparts. The introduction of a methyl group on the fatty acid chain, as seen in methyl 2-methylstearate, can lower the melting point and alter the viscosity, making these compounds valuable for various applications.

Future research is focused on developing highly selective and efficient methods for the synthesis of BCFAMEs. While fatty acid synthases in some organisms can utilize precursors like methylmalonyl-CoA to produce methyl-branched fatty acids, these biological systems often yield a mixture of isomers. nih.gov The challenge lies in controlling the precise location of the branch. Innovations are anticipated in the following areas:

Catalyst Design: Development of novel catalysts, including both chemical and biocatalytic systems, is crucial for regioselective methylation. This involves designing catalysts that can specifically target the alpha-carbon (C-2) of the stearic acid chain for methylation before or during the esterification process.

Engineered Biosynthesis: Advances in synthetic biology and metabolic engineering offer pathways to modify microorganisms to produce specific BCFAs. By engineering the fatty acid synthase (FAS) complex and controlling the pool of precursor molecules, it may become possible to cultivate microbial cell factories that predominantly synthesize 2-methylstearic acid.

Chemo-enzymatic Strategies: Combining chemical and enzymatic steps can leverage the high selectivity of enzymes with the efficiency of chemical reactions. For instance, an enzymatic step could create a specific precursor that is then chemically converted to the final this compound product.

Current methods for preparing fatty acid methyl esters (FAMEs) for analysis often involve acid- or base-catalyzed transesterification of lipids. nih.govnih.govresearchgate.net These methods are well-established for standard FAMEs but may require optimization for the quantitative synthesis of specific branched isomers from complex lipid mixtures. researchgate.net Simplified, one-step methods have been developed to streamline sample preparation for analysis, and similar principles could be applied to develop more efficient synthesis routes for specific BCFAMEs. nih.gov

Development of hyphenated and advanced analytical techniques for complex BCFAME characterization

The accurate identification and quantification of BCFAMEs like this compound within complex lipid mixtures present a significant analytical challenge. The structural similarity among different isomers often leads to co-elution in chromatographic separations. To address this, the development and refinement of hyphenated analytical techniques are paramount. ijpsjournal.comnumberanalytics.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive analysis. nih.govresearchgate.net For BCFAMEs, the most promising advancements are in:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers a substantial increase in peak capacity and resolution compared to conventional one-dimensional GC. numberanalytics.com By using two columns with different stationary phases, GCxGC can separate isomeric BCFAMEs that would otherwise overlap. When coupled with a mass spectrometer (GCxGC-MS), it allows for confident identification of individual compounds.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) technologies, provides highly accurate mass measurements, enabling the determination of elemental compositions. numberanalytics.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by analyzing the fragmentation patterns of the parent ions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is the standard for FAME analysis, LC-MS is increasingly used, especially for less volatile or thermally labile lipids. numberanalytics.comnih.gov Recent advances in LC column technology, such as the use of sub-2-µm particles (UHPLC), have significantly improved separation efficiency. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling of liquid chromatography with NMR (LC-NMR) can provide detailed structural information, complementing data from mass spectrometry. numberanalytics.comnih.gov

The table below summarizes the key features of these advanced analytical techniques for BCFAME characterization.

| Technique | Principle | Advantages for BCFAME Characterization |

| GCxGC-MS | Two-dimensional gas chromatography coupled with mass spectrometry. | Enhanced separation of isomers, improved sensitivity, and confident peak identification. |

| LC-HRMS | Liquid chromatography coupled with high-resolution mass spectrometry. | High mass accuracy for formula determination, suitable for a wide range of lipid classes. |

| LC-MS/MS | Liquid chromatography with tandem mass spectrometry. | Provides structural information through fragmentation analysis, aiding in isomer differentiation. |

| LC-NMR | Liquid chromatography coupled with nuclear magnetic resonance spectroscopy. | Offers unambiguous structure elucidation and stereochemical information. |

Expansion of Computational Modeling for Predictive Behavior and Material Design

Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and accelerating the design of new functional materials. uchicago.eduyoutube.comox.ac.uk For fatty acid derivatives like this compound, computational approaches can provide insights into how molecular structure influences macroscopic properties.

Future research in this area will likely focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing information on properties such as melting point, viscosity, and crystallization behavior. researchgate.net These simulations can be used to understand how the methyl branch in this compound affects its packing in the solid state and its flow properties in the liquid state.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate electronic properties and reaction energetics. This can aid in understanding the reactivity of this compound and in designing catalysts for its synthesis.

Multiscale Modeling: By combining different modeling techniques, researchers can bridge the gap between molecular-level properties and the performance of a material in a specific application. uchicago.edu For example, atomistic simulations can inform larger-scale models of fluid dynamics or material strength.

Machine Learning and AI: By training algorithms on existing experimental and computational data, machine learning models can predict the properties of new candidate molecules, significantly speeding up the discovery process for materials with desired characteristics. youtube.com

The integration of computational modeling with experimental work creates a powerful feedback loop. Predictions from models can guide experimental efforts, while experimental results can be used to validate and refine the models, leading to a deeper understanding and more efficient development of new materials. youtube.com

Exploration of Novel Functional Materials Incorporating this compound

The unique properties imparted by the alpha-methyl group make this compound an interesting candidate for incorporation into novel functional materials. The branched structure disrupts the close packing that is characteristic of long, straight-chain molecules, which can be advantageous in several applications.

Potential areas for exploration include:

Advanced Lubricants: The lower melting point and altered viscosity of BCFAMEs could make them suitable as high-performance lubricants or as components in lubricant formulations. ambujasolvex.com Their biodegradability also makes them an environmentally friendly alternative to petroleum-based lubricants.

Phase Change Materials (PCMs): PCMs are substances that absorb and release large amounts of energy during melting and freezing. The melting point of a fatty acid ester can be tuned by introducing branching. This compound could be investigated as a component in PCM formulations for thermal energy storage applications.

Polymers and Plasticizers: Fatty acid esters can be used as plasticizers to increase the flexibility of polymers. The branched structure of this compound might offer improved performance characteristics, such as better low-temperature flexibility, compared to its linear counterpart. ambujasolvex.com

Cosmetics and Personal Care: In cosmetics, methyl esters are used as emollients and conditioning agents. ambujasolvex.comthegoodscentscompany.com The specific properties of this compound, such as its spreading behavior and skin feel, could be exploited in the formulation of creams, lotions, and other personal care products. guidechem.com

Surfactants and Emulsifiers: While methyl stearate (B1226849) itself can be a precursor for surfactants, the branched nature of this compound could lead to surfactants with different packing parameters and, consequently, different emulsifying or foaming properties. researchgate.net

The development of these novel materials will depend on a thorough understanding of the structure-property relationships, which can be advanced through the synthesis and analytical and computational methods discussed in the preceding sections.

Q & A

Q. What are the standard synthetic routes for Methyl 2-methylstearate, and how can researchers optimize reaction conditions for high yield?

- Methodological Answer : this compound is typically synthesized via esterification of 2-methylstearic acid with methanol, using acid catalysts (e.g., H₂SO₄) under reflux. Optimization involves:

- Catalyst screening : Test alternatives like p-toluenesulfonic acid or immobilized lipases to improve selectivity .

- Temperature control : Monitor reaction kinetics at 60–80°C to minimize side reactions (e.g., transesterification) .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity via GC-MS or NMR (δ ~3.6 ppm for methoxy group) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies the methyl branch (δ 0.8–1.2 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). Compare integration ratios to confirm stoichiometry .

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Absence of -OH peaks (~3300 cm⁻¹) confirms complete esterification .

- GC-MS : Use a non-polar column (e.g., DB-5) to resolve branched isomers. Monitor m/z 298 [M⁺] and fragmentation patterns to confirm structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact. Use fume hoods for volatile reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations. Avoid aqueous rinses due to low solubility .

- Emergency Response : For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of formation) of this compound across different studies?

- Methodological Answer :

- Purity Verification : Reanalyze disputed samples via DSC (melting point) and combustion calorimetry (enthalpy). Compare with NIST-certified standards .

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic variations or isomer contamination .

- Statistical Analysis : Apply ANOVA to evaluate inter-lab variability in measurement techniques (e.g., differential scanning vs. adiabatic calorimetry) .

Q. What strategies are recommended for designing comparative studies between this compound and its structural analogs to investigate branching effects on physicochemical behavior?

- Methodological Answer :

- Controlled Variables : Synthesize analogs (e.g., methyl 3-methylstearate) under identical conditions to isolate branching effects .

- Property Mapping : Measure viscosity, density, and solubility in non-polar solvents (e.g., hexane) using viscometers and gravimetric analysis. Correlate data with Hansen solubility parameters .

- Computational Modeling : Perform MD simulations (e.g., GROMACS) to predict branching-induced changes in molecular packing and phase transitions .

Q. How should researchers address inconsistencies in bioactivity data (e.g., enzyme inhibition) reported for this compound in pharmacological studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) and include positive/negative controls (e.g., stearic acid) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free 2-methylstearic acid) that may interfere with bioactivity .

- Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to assess statistical significance and exclude outliers via Grubbs’ test .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields, spectral peaks) with standard deviations. Label columns as "Reaction Temperature," "Catalyst Type," and "Purity (%)" .

- Figures : Use scatter plots for thermodynamic properties (melting point vs. branching position) with error bars representing 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.